Transport Kinetics: 2-(Ethylthio)ethylamine Exhibits a Ki of 0.64 mM for the Lysosomal Cysteamine Transporter
The free base, 2-(ethylthio)ethylamine, acts as a competitive inhibitor of cysteamine uptake in human fibroblast lysosomes, with a reported inhibition constant (Ki) of 0.64 mM [1]. This provides a quantitative benchmark for its interaction with this specific biological transport system [1].
| Evidence Dimension | Inhibition constant (Ki) for lysosomal cysteamine transport |
|---|---|
| Target Compound Data | Ki = 0.64 mM |
| Comparator Or Baseline | Cysteamine (Km = 0.88 mM); 1-amino-2-methyl-2-propanethiol (Ki = 0.74 mM); 2-dimethylaminoethanethiol (Ki = 0.87 mM); thiocholine (Ki = 1.6 mM); bis(2-aminoethyl)sulfide (Ki = 4.9 mM) |
| Quantified Difference | Ki is 0.64 mM. This is a lower Ki than thiocholine (2.5x lower) and bis(2-aminoethyl)sulfide (7.7x lower), indicating higher affinity for the transporter than these specific analogs. |
| Conditions | In vitro assay using Percoll-purified human fibroblast lysosomes at pH 7.0 and 37 °C. |
Why This Matters
This specific Ki value (0.64 mM) provides a quantitative justification for selecting this compound over close analogs with higher Ki values when investigating lysosomal cysteamine transport mechanisms or designing related probes, as it indicates a higher affinity for the target transporter.
- [1] Pisoni, R. L., Park, G. Y., Velilla, V. Q., & Thoene, J. G. (1995). Detection and characterization of a transport system mediating cysteamine entry into human fibroblast lysosomes. Specificity for aminoethylthiol and aminoethylsulfide derivatives. Journal of Biological Chemistry, 270(3), 1179-1184. View Source
